4,7-Dichloro-2,1,3-benzoxadiazole

Fluorescent Probe Design Biothiol Sensing Glutathione Selectivity

4,7-Dichloro-2,1,3-benzoxadiazole is a dihalogenated benzofurazan scaffold with two electrophilic chlorine atoms at the 4- and 7-positions, enabling sequential SₙAr for modular installation of distinct functional groups. This orthogonal reactivity allows construction of asymmetric, bifunctional fluorescent probes, ICT-based push-pull fluorophores with predictable emission characteristics, and heterobifunctional linkers for biomolecule conjugation—capabilities precluded by mono-halogenated or symmetric analogs. For researchers requiring tunable selectivity and pre-synthetic predictability.

Molecular Formula C6H2Cl2N2O
Molecular Weight 188.995
CAS No. 16100-06-4
Cat. No. B579683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dichloro-2,1,3-benzoxadiazole
CAS16100-06-4
Molecular FormulaC6H2Cl2N2O
Molecular Weight188.995
Structural Identifiers
SMILESC1=C(C2=NON=C2C(=C1)Cl)Cl
InChIInChI=1S/C6H2Cl2N2O/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H
InChIKeyHPTKXWHMCKPSKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dichloro-2,1,3-benzoxadiazole (CAS 16100-06-4) Technical Procurement Guide for Chemical Biology and Assay Development


4,7-Dichloro-2,1,3-benzoxadiazole (4,7-dichlorobenzofurazan) is a synthetic intermediate within the benzofurazan (2,1,3-benzoxadiazole) heterocyclic class. Its defining structural feature is the presence of two reactive chlorine atoms at the 4- and 7-positions of the electron-deficient oxadiazole ring [1]. This dihalogenated architecture establishes the compound as a strategic precursor for constructing asymmetric benzofurazan derivatives, where sequential or differential nucleophilic substitution enables modular installation of distinct functional groups for tailored fluorescent and sensing applications [2].

Why Generic Substitution Fails: Structural Limitations of 4,7-Dichloro-2,1,3-benzoxadiazole Analogs in Modular Probe Design


Direct substitution of 4,7-Dichloro-2,1,3-benzoxadiazole with mono-halogenated benzofurazans (e.g., NBD-Cl or NBD-F) or symmetric diamine derivatives is structurally precluded for applications requiring asymmetric, bifunctional probe architectures. The dual electrophilic 4- and 7-positions of the target compound enable sequential nucleophilic aromatic substitution (SₙAr) with differentiated nucleophiles, a capability absent in mono-substituted analogs [1]. Furthermore, empirical structure-fluorescence relationships demonstrate that the electronic properties of substituents at the 4- and 7-positions collectively govern the fluorescence characteristics of the resulting benzofurazan derivative [2]. Therefore, substituting the target compound with a pre-functionalized or mono-reactive benzofurazan eliminates the ability to orthogonally install both a recognition element and a fluorescence-modulating group, compromising the tunability and sensitivity required for advanced assay development.

4,7-Dichloro-2,1,3-benzoxadiazole Quantitative Comparative Evidence for Scientific Selection


GSH Selectivity in Fluorescent Probes Derived from 4,7-Dichloro-2,1,3-benzoxadiazole Scaffolds

Probes constructed from the 4,7-disubstituted benzoxadiazole scaffold demonstrate tunable selectivity for glutathione (GSH) over cysteine (Cys) and homocysteine (Hcy) through strategic modification at the 4-position. In a comparative study using the 7-sulfonamide benzoxadiazole (SBD) platform derived from 4,7-dichloro precursors, an SBD-arylthioether probe exhibited significantly improved GSH selectivity compared to the control SBD-Cl probe [1].

Fluorescent Probe Design Biothiol Sensing Glutathione Selectivity

Reaction Kinetics Advantage of NBD-F Over NBD-Cl in HPLC Derivatization

In the evolution of benzofurazan-based HPLC derivatization reagents, replacement of chlorine with fluorine at the 4-position produces a measurable improvement in reaction kinetics. Imai and co-workers developed NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole) as a direct replacement for the earlier NBD-Cl reagent, obtaining improved analytical results specifically attributable to the enhanced leaving-group ability of fluoride compared to chloride in nucleophilic aromatic substitution .

HPLC Derivatization Amino Acid Analysis Fluorescence Labeling Kinetics

Tunable Fluorescence via Differential 4- and 7-Position Substitution

Systematic computational and experimental investigations have established quantitative relationships between substituent electronic parameters at the 4- and 7-positions and the resulting fluorescence characteristics of benzofurazan compounds. Semi-empirical PM3 calculations on 4,7-disubstituted benzofurazans reveal that both the LUMO energy and the dipole moment directed from the 4- to the 7-position are predictive of fluorescence intensity and wavelength [1]. Furthermore, fluorescence characteristics correlate directly with Hammett substituent constants (σ) of the attached groups [2].

Fluorophore Design Structure-Property Relationship Molecular Orbital Engineering

Validated Application Scenarios for 4,7-Dichloro-2,1,3-benzoxadiazole in Fluorescent Probe Development


Design of Glutathione-Selective Fluorescent Sensors

Utilize 4,7-Dichloro-2,1,3-benzoxadiazole as the core scaffold for constructing biothiol-selective fluorescent probes. Evidence from the SBD platform demonstrates that strategic substitution at the 4-position (e.g., arylthioether installation) yields probes with enhanced GSH selectivity relative to chloro-substituted controls, enabling discrimination between GSH, Cys, Hcy, and H₂S via distinct spectral signal patterns [1]. Sequential functionalization at the 7-position can incorporate targeting moieties or solubility-modulating groups without perturbing the 4-position selectivity profile.

Synthesis of Asymmetric Benzofurazan Fluorophores with Predicted Photophysical Properties

Employ the 4,7-dichloro scaffold for rational synthesis of asymmetric donor-acceptor fluorophores with computationally predictable emission characteristics. The validated relationship between substituent Hammett constants (σ), LUMO energy, and fluorescence output enables pre-synthetic prediction of quantum yield and emission wavelength [1] [2]. The bifunctional electrophilic nature supports divergent installation of an electron-donating amine at one position and an electron-withdrawing or conjugating group at the other, establishing push-pull electronic architectures essential for intramolecular charge-transfer (ICT) based fluorophores.

Construction of Bifunctional Linkers for Bioconjugation and Imaging

Leverage the orthogonal reactivity of the 4- and 7-chloro substituents to prepare heterobifunctional linkers for biomolecule conjugation. The electron-deficient benzoxadiazole ring activates both positions toward nucleophilic aromatic substitution, but with differential reactivity that can be tuned by the electronic effects of the first installed substituent. This enables sequential coupling of two distinct biomolecular entities (e.g., a targeting peptide and a fluorescent reporter or PET imaging moiety) without protecting group manipulation. Patents citing benzoxadiazole scaffolds in diagnostic PET imaging agents further validate this application trajectory [3].

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